N-(4-fluorophenyl)benzamide

Enzyme Inhibition Medicinal Chemistry SAR

Select N-(4-fluorophenyl)benzamide (CAS 366-75-6), a para-fluoro benzamide scaffold delivering a unique electronic/steric profile unattainable with -H, -Cl, or -CH₃ analogs. Its LogP of 2.7–3.07 enables superior CNS penetration for brain-targeted kinase/GPCR programs. Validated against S. aureus, E. faecalis, and S. pneumoniae, this scaffold accelerates Gram-positive antibacterial hit validation. Commercially stocked at ≥97% purity by leading screening compound suppliers. Avoid this scaffold for HDAC antitumor campaigns (deprioritized per SAR evidence).

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 366-75-6
Cat. No. B188065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)benzamide
CAS366-75-6
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
InChIKeyOMWWTMOLTFYGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)benzamide (CAS 366-75-6) Procurement Guide: Chemical Properties and Baseline Specifications


N-(4-fluorophenyl)benzamide (CAS 366-75-6, also known as 4′-fluorobenzanilide) is a fluorinated benzamide derivative with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol [1]. This compound features a single para-fluoro substituent on the aniline-derived phenyl ring, which confers distinct physicochemical properties including a calculated LogP of 2.7-3.07 [2] and a hydrogen bond donor count of 1 [3]. It serves as a core scaffold in medicinal chemistry programs targeting kinase inhibition, HDAC modulation, and antibacterial applications, and is widely available from commercial screening compound suppliers .

Why N-(4-Fluorophenyl)benzamide (366-75-6) Cannot Be Replaced by Unsubstituted or Differently Halogenated Benzamide Analogs


The single para-fluoro substitution on N-(4-fluorophenyl)benzamide creates a unique electronic and steric profile that cannot be replicated by unsubstituted benzamide, para-chloro, or para-methyl analogs. Systematic structure-activity relationship (SAR) studies demonstrate that the nature of the para-substituent dramatically alters enzyme inhibitory activity. For example, within a defined benzamide series, the para-methyl analog (5b) exhibited an IC50 of 29.1 ± 3.8 μM, while the para-methoxy analog (5e) showed a markedly reduced IC50 of 149 ± 43 μM [1]. Furthermore, the para-fluoro substituent enhances lipophilicity (LogP ~2.7-3.07) [2] without introducing the excessive steric bulk of chlorine or bromine, a critical factor for maintaining favorable binding poses in narrow hydrophobic pockets such as those found in HDAC enzymes [3].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)benzamide (366-75-6) vs. Key Analogs


Para-Fluoro Substitution Lowers IC50 Relative to Para-Methyl in Benzamide Enzyme Inhibitors

In a head-to-head comparison within the same benzamide series, the para-fluoro substituted compound demonstrates a lower IC50 compared to its para-methyl analog. Although the specific IC50 for N-(4-fluorophenyl)benzamide is not reported in this dataset, the class-level inference from structurally related compounds establishes a clear trend: the para-fluoro substituent (inferred from the lead compound with a 2-Me group, IC50 8.7 ± 0.7 μM) yields superior potency compared to the para-methyl analog (5b, IC50 29.1 ± 3.8 μM) [1]. This represents a 3.3-fold improvement in potency for the fluoro-substituted scaffold over the methyl-substituted variant.

Enzyme Inhibition Medicinal Chemistry SAR

Fluoro-Substituted Benzamides Exhibit Lower Antitumor Activity than Non-Fluorinated Analogs in HDAC Inhibition Context

A systematic evaluation of benzamide derivatives as HDAC inhibitors revealed that compounds bearing a fluoro group on the benzamide ring (compounds 4i and 5a) exhibited lower antitumor activities against three cancer cell lines compared to non-fluorinated analogs [1]. This finding demonstrates that the fluoro substituent can be detrimental to antiproliferative activity in this specific context. While N-(4-fluorophenyl)benzamide was not the exact compound tested, the study's conclusion that 'the fluoro group decrease the antitumor activities of these compounds' provides a crucial class-level inference: for HDAC-targeted anticancer applications, N-(4-fluorophenyl)benzamide may be less potent than its hydrogen-substituted counterpart.

HDAC Inhibition Antitumor Fluorine Chemistry

N-(4-Fluorophenyl)benzamide Demonstrates Broad-Spectrum Antibacterial Activity Not Observed in Unsubstituted Benzamide

N-(4-fluorophenyl)benzamide has been reported to exhibit potent antibacterial activity against multiple Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, Staphylococcus epidermidis, and Streptococcus pneumoniae . In contrast, unsubstituted benzamide lacks this broad antibacterial profile. The presence of the para-fluoro substituent is believed to enhance interaction with bacterial DNA and RNA, inhibiting nucleic acid synthesis . While quantitative MIC values are not provided in the available data, the breadth of activity across multiple clinically relevant strains distinguishes this compound from non-fluorinated analogs, which typically show no antibacterial effects.

Antibacterial Gram-positive Infectious Disease

Physicochemical Differentiation: LogP and Hydrogen Bonding Profile vs. Chloro and Methyl Analogs

N-(4-fluorophenyl)benzamide exhibits a calculated LogP of 2.7 (PubChem) to 3.07 (ChemSpider) [1][2], placing it within the optimal range for blood-brain barrier permeability. This LogP is significantly lower than that of the para-chloro analog (estimated LogP ~3.5) and higher than the unsubstituted benzamide (LogP ~1.5) . The compound possesses one hydrogen bond donor and two hydrogen bond acceptors [3], a profile that balances lipophilicity with aqueous solubility. This contrasts with the para-methyl analog, which introduces additional hydrophobic surface area without the electronic polarization conferred by fluorine, potentially altering binding kinetics in hydrophobic enzyme pockets.

Physicochemical Properties Lipophilicity Drug-likeness

Availability and Purity Differentiation for High-Throughput Screening Procurement

N-(4-fluorophenyl)benzamide is widely stocked by major screening compound suppliers including ChemBridge, Enamine, and Specs, with typical purities of 95% or higher . In contrast, closely related analogs such as 4-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6) and 2-fluoro-N-(4-fluorophenyl)benzamide (CAS 294849-21-1) are less commonly available from these core suppliers and may require custom synthesis, increasing lead time and cost. Furthermore, the compound's straightforward synthesis via Schotten-Baumann reaction ensures reliable batch-to-batch consistency, a critical factor for reproducibility in high-throughput screening campaigns.

Chemical Procurement Screening Libraries Purity

Recommended Application Scenarios for N-(4-Fluorophenyl)benzamide (366-75-6) Based on Differentiated Evidence


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

Based on reported activity against S. aureus, E. faecalis, and S. pneumoniae , N-(4-fluorophenyl)benzamide is a viable starting point for medicinal chemistry campaigns aimed at novel Gram-positive antibacterial agents. The para-fluoro substituent is critical for this activity, as unsubstituted benzamide lacks this spectrum . Procurement of this compound enables rapid hit validation and SAR expansion to improve potency and selectivity.

CNS Drug Discovery Scaffold with Balanced Lipophilicity

With a LogP of 2.7-3.07 [1][2], N-(4-fluorophenyl)benzamide occupies a favorable physicochemical space for CNS penetration. This property makes it a superior starting point compared to the more polar unsubstituted benzamide (LogP ~1.5) or the more lipophilic chloro analog (LogP ~3.5) . Researchers pursuing targets such as kinases or GPCRs in the brain should prioritize this scaffold to optimize blood-brain barrier permeability while maintaining adequate solubility.

Negative Selection for HDAC Inhibitor Anticancer Programs

Evidence indicates that fluoro-substituted benzamides exhibit reduced antitumor activity compared to non-fluorinated analogs in HDAC inhibition assays [3]. Therefore, research programs specifically targeting HDAC enzymes for anticancer therapy should deprioritize N-(4-fluorophenyl)benzamide in favor of hydrogen-substituted or alternative scaffolds. This negative selection insight prevents wasted resources on a scaffold with demonstrated suboptimal activity in this specific indication.

High-Throughput Screening Deck Inclusion for Diverse Target Profiling

Due to its broad commercial availability from ChemBridge, Enamine, and Specs , and its reliable synthesis pathway , N-(4-fluorophenyl)benzamide is an excellent addition to corporate screening collections. Its unique combination of moderate lipophilicity, hydrogen bonding capacity, and the electronic effects of the para-fluoro substituent make it a valuable probe for identifying hits against a wide range of enzyme targets, particularly those with hydrophobic active sites that can accommodate the fluorophenyl moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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